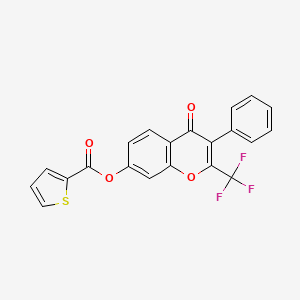
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H11F3O4S and its molecular weight is 416.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a member of the chromen family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential medicinal applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C18H14F3O4S. The presence of the trifluoromethyl group enhances its biological activity and stability, making it a valuable candidate for drug development.
Anticancer Properties
Recent studies have highlighted the anticancer potential of chromen derivatives. For instance, a related compound, N-(4-oxo-2-(trifluoromethyl)-4H-chromen-7-yl) benzamide , demonstrated significant cytotoxicity against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The IC50 values were reported as 22.09 µg/mL and 6.40 ± 0.26 µg/mL, respectively . This suggests that compounds with similar structures may also exhibit promising anticancer properties.
Antioxidant Activity
The antioxidant activity of chromen derivatives has been extensively studied. In vitro assays using DPPH radical scavenging and hydrogen peroxide scavenging methods have shown that these compounds possess significant antioxidant properties. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases, including cancer and cardiovascular diseases .
Enzyme Inhibition
Molecular docking studies indicate that chromen derivatives can interact with various enzymes, including cyclooxygenases (COX) and lipoxygenases (LOX). These interactions suggest potential anti-inflammatory effects, which are beneficial in treating conditions such as arthritis and other inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cancer Cell Proliferation : The compound may induce apoptosis in cancer cells by activating specific signaling pathways.
- Antioxidant Mechanisms : By scavenging free radicals, it helps reduce oxidative damage to cells.
- Enzyme Interaction : The binding to COX and LOX enzymes may modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases.
Case Studies and Research Findings
Eigenschaften
IUPAC Name |
[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11F3O4S/c22-21(23,24)19-17(12-5-2-1-3-6-12)18(25)14-9-8-13(11-15(14)28-19)27-20(26)16-7-4-10-29-16/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKVJNNNASJYYNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11F3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














